4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester is an organic compound that features a piperazine ring substituted with a 2-bromo-2-methylpropionyl group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of 2-Bromo-2-methylpropionyl chloride: This is achieved by reacting 2-bromo-2-methylpropionic acid with thionyl chloride under reflux conditions.
Acylation of Piperazine: The 2-bromo-2-methylpropionyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 4-(2-Bromo-2-methylpropionyl)-piperazine.
Esterification: Finally, the piperazine derivative is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Ester Hydrolysis: The major product is 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylpropionic acid benzyl ester
- 4-(2-Bromo-2-methylpropionyl)-piperazine
- 2-Bromo-2-methylpropionyl chloride
Uniqueness
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid benzyl ester is unique due to the combination of its piperazine ring, bromine atom, and benzyl ester group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C16H21BrN2O3 |
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Molecular Weight |
369.25 g/mol |
IUPAC Name |
benzyl 4-(2-bromo-2-methylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,17)14(20)18-8-10-19(11-9-18)15(21)22-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI Key |
ZRAHGNDMYIKWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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